Androstanolone-d3

Catalog No.
S3443123
CAS No.
79037-34-6
M.F
C19H30O2
M. Wt
293.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstanolone-d3

CAS Number

79037-34-6

Product Name

Androstanolone-d3

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

The exact mass of the compound (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one is 293.243410433 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androstanolone-d3 (CAS: 79037-34-6), also known as dihydrotestosterone-d3 (DHT-d3), is a stable, isotopically labeled androgen derivative featuring three deuterium atoms typically positioned at the 16, 16, and 17 carbons. In procurement and bioanalytical workflows, it serves as the gold-standard internal standard (IS) for the precise quantification of endogenous dihydrotestosterone via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its baseline value proposition lies in its high isotopic purity (>98% atom D) and its exact physicochemical equivalence to unlabeled DHT, which ensures identical extraction recoveries, chromatographic retention times, and ionization efficiencies in complex biological matrices.

Substituting Androstanolone-d3 with generic steroid internal standards (such as Testosterone-d3) fundamentally compromises assay accuracy. Dihydrotestosterone lacks a conjugated double bond in its A-ring, resulting in notoriously poor ionization efficiency in standard electrospray ionization (ESI) and unique susceptibility to matrix-induced ion suppression. A non-analog internal standard will elute at a different retention time, failing to experience the exact same micro-environmental matrix effects during the MS ionization event, which prevents accurate normalization [1]. Furthermore, utilizing lower-mass isotopologues (like DHT-d1 or d2) risks severe quantitative interference from the natural 13C isotopic envelope of high-concentration endogenous DHT, making the +3 Da shift of Androstanolone-d3 the strict minimum requirement for eliminating isotopic crosstalk in clinical and industrial assays [2].

Elimination of Natural Isotopic Crosstalk via +3 Da Mass Shift

In quantitative mass spectrometry, the natural abundance of 13C in high-concentration endogenous analytes generates M+1 and M+2 isotopic peaks that can falsely elevate the signal of the internal standard. Androstanolone-d3 provides a precise +3 Da mass shift (e.g., underivatized precursor m/z 294.2 vs 291.2 for unlabeled DHT), which effectively bypasses the M+2 natural isotope envelope of endogenous DHT. Compared to a hypothetical d2 analog, this d3 labeling strategy ensures that isotopic crosstalk from the analyte into the internal standard channel remains negligible (<0.1%), preventing quantitative overestimation at the upper limits of the calibration curve [1].

Evidence DimensionIsotopic crosstalk / MS channel interference
Target Compound DataDHT-d3 (+3 Da shift, <0.1% interference from endogenous M+2)
Comparator Or BaselineDHT-d2 (+2 Da shift, susceptible to ~1-2% M+2 natural isotope overlap)
Quantified Difference>10-fold reduction in isotopic interference at high analyte concentrations
ConditionsLC-MS/MS MRM mode analysis of high-concentration steroid samples

Eliminating isotopic crosstalk is a strict regulatory requirement for bioanalytical assay validation, ensuring accurate quantification down to trace levels.

Absolute Co-Elution for Matrix Effect Normalization

Dihydrotestosterone exhibits significant matrix-induced ion suppression in ESI, with signal variance often exceeding 20% across different biological samples. While generic internal standards like Testosterone-d3 elute at offset retention times and fail to capture these transient suppression events, Androstanolone-d3 perfectly co-elutes with endogenous DHT. This identical chromatographic behavior ensures the IS/analyte ratio remains mathematically constant, completely normalizing extraction recovery losses during liquid-liquid extraction (LLE) and dynamic ion suppression during MS/MS ionization [1].

Evidence DimensionMatrix effect compensation accuracy
Target Compound DataDHT-d3 (perfect co-elution, normalizes >20% matrix variance)
Comparator Or BaselineTestosterone-d3 (retention time offset, incomplete matrix normalization)
Quantified DifferenceNear 100% correction of DHT-specific ion suppression vs. variable bias with non-analog IS
ConditionsReversed-phase LC-MS/MS of human serum extracts

Perfect co-elution guarantees that the internal standard accurately corrects for sample-to-sample matrix variations, preventing batch failures in high-throughput screening.

Uniform Derivatization Kinetics for Sub-pg/mL Sensitivity

Because intact DHT ionizes poorly, achieving low limits of quantitation requires chemical derivatization, such as oxime formation via hydroxylamine. Androstanolone-d3 exhibits identical derivatization kinetics to endogenous DHT, converting to the corresponding oxime derivative (e.g., m/z 399.3 for DHT-d3 vs 396.3 for DHT) without kinetic isotope effects that could skew the final ratio. This 1:1 reaction tracking enables bioanalytical laboratories to reliably achieve a lower limit of quantitation (LLOQ) of 25 pg/mL (86.2 pmol/L) in complex matrices, a threshold unreachable with underivatized workflows [1].

Evidence DimensionDerivatization efficiency and LLOQ
Target Compound DataDHT-d3 (100% tracking of endogenous derivatization, enabling 25 pg/mL LLOQ)
Comparator Or BaselineUnderivatized DHT-d3 (poor ionization, LLOQ typically >100-200 pg/mL)
Quantified Difference4- to 8-fold improvement in analytical sensitivity post-derivatization
ConditionsHydroxylamine derivatization followed by positive-ion LC-MS/MS

Seamless compatibility with signal-enhancing derivatization protocols is critical for procuring an internal standard meant for trace-level endocrine diagnostics.

Clinical Endocrinology LC-MS/MS Assays

Procured as the primary internal standard for quantifying trace dihydrotestosterone levels in patient serum, enabling the accurate diagnosis of 5-alpha-reductase deficiency and the monitoring of benign prostatic hyperplasia (BPH) treatments[1].

In Vitro 5-alpha-Reductase Inhibitor Screening

Utilized in cell-based pharmacological assays to accurately quantify the enzymatic reduction of testosterone to DHT, providing reliable IC50 calculations for novel drug candidates like dutasteride or finasteride analogs [2].

Anti-Doping and Sports Medicine Profiling

Applied in GC-MS or LC-MS/MS screening protocols to detect exogenous DHT administration by providing a highly reliable reference for endogenous baseline mapping and longitudinal steroid passport tracking .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.243410433 g/mol

Monoisotopic Mass

293.243410433 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-19-2023

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